molecular formula C15H21N5O3 B4128786 1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4128786
M. Wt: 319.36 g/mol
InChI Key: WRQKKSXNXWTCCZ-UHFFFAOYSA-N
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Description

1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as JBIR-22, is a benzimidazole derivative that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.

Mechanism of Action

The mechanism of action of 1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase.
Biochemical and Physiological Effects:
1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell membranes and inhibiting their metabolic pathways.

Advantages and Limitations for Lab Experiments

1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the scientific research on 1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, the development of new formulations to improve its solubility and reduce its toxicity is also an area of interest.

Scientific Research Applications

1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. Additionally, 1,3-diethyl-5-nitro-6-(1-piperazinyl)-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

1,3-diethyl-5-nitro-6-piperazin-1-ylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-3-18-12-9-11(17-7-5-16-6-8-17)14(20(22)23)10-13(12)19(4-2)15(18)21/h9-10,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKKSXNXWTCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2N(C1=O)CC)[N+](=O)[O-])N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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